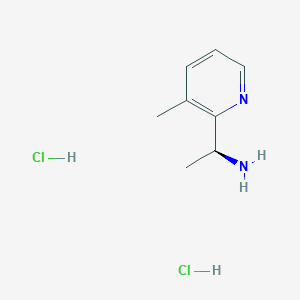

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl

Description

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-10-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m0../s1 |

InChI Key |

YKDOWTUCJMZPGO-KLXURFKVSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C)N.Cl.Cl |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine Dihydrochloride

Abstract

(S)-1-(3-Methylpyridin-2-yl)ethan-1-amine and its dihydrochloride salt are pivotal chiral building blocks in contemporary drug discovery and development, finding application as key intermediates in the synthesis of various pharmaceutical agents. The precise stereochemical control in their synthesis is paramount to achieving the desired pharmacological activity and minimizing off-target effects. This comprehensive technical guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2HCl. The guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will dissect three principal strategies: the diastereoselective reduction of an N-sulfinylimine, biocatalytic asymmetric amination, and classical chiral resolution. Each section will elucidate the underlying chemical logic, provide detailed step-by-step protocols, and present data in a clear, comparative format.

Introduction: The Significance of Chiral Pyridylamines

Chiral amines, particularly those incorporating a pyridine moiety, are privileged structures in medicinal chemistry.[1] The pyridine ring can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets, while the chiral amine center provides a crucial anchor for stereospecific recognition. (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine, with its specific stereochemistry and substitution pattern, represents a valuable synthon for creating complex molecules with defined three-dimensional architectures. Consequently, the development of efficient and enantioselective synthetic routes to this compound is of significant interest to the pharmaceutical industry.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure amines can be broadly categorized into three main approaches: chiral pool synthesis, chiral resolution, and asymmetric synthesis. This guide will focus on the latter two, which are generally more adaptable for the synthesis of novel compounds like our target molecule. The chosen strategies represent a spectrum of techniques from classic organic chemistry to modern biocatalysis, providing a versatile toolkit for the synthetic chemist.

Sources

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine Dihydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The rigorous and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral molecules, in particular, demand meticulous characterization, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine as its dihydrochloride salt (2HCl). We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, integrating data from spectroscopy and crystallography to build an unassailable structural proof. Every protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction: The Imperative of Structural Certainty

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine is a chiral primary amine containing a substituted pyridine scaffold. Such structures are of significant interest in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds. The precise definition of its chemical identity—encompassing constitution, connectivity, and absolute stereochemistry—is a non-negotiable prerequisite for its use in synthesis and for understanding its role in structure-activity relationships (SAR).

The presence of a stereocenter at the C1 position of the ethylamine chain necessitates not only the confirmation of the molecular framework but also the unequivocal assignment of the (S)-configuration. Furthermore, its formulation as a dihydrochloride salt, where both the basic pyridine nitrogen and the primary amine are protonated, influences its physicochemical properties and requires specific consideration during analysis. This guide details the logical progression of experiments required to achieve this.

The Workflow: An Integrated Approach to Elucidation

The structural confirmation of a complex molecule is not a linear process but an integrated workflow where different analytical techniques provide complementary pieces of the puzzle. Each step validates the others, leading to a final, conclusive assignment.

Figure 1: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula Determination

Before probing the structure, we must first confirm the elemental composition. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. For (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine, analysis is performed on the free base. The dihydrochloride salt is expected to lose HCl upon volatilization and ionization.

-

Expected Molecular Formula (Free Base): C₈H₁₂N₂

-

Calculated Exact Mass: 136.1000

-

Expected Molecular Formula (Salt): C₈H₁₄Cl₂N₂

-

Calculated Molecular Weight (Salt): 209.12[1]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis: Infuse the sample and acquire the spectrum in positive ion mode. The resulting mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be compared to the calculated value. A mass accuracy of <5 ppm provides high confidence in the assigned formula.

Spectroscopic Characterization: Assembling the Molecular Framework

Spectroscopic techniques provide the core information about atomic connectivity and the chemical environment of different parts of the molecule.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] For this dihydrochloride salt, the protonation of both nitrogen atoms significantly impacts the chemical shifts, particularly in the aromatic region and for the proton on the chiral carbon. The use of a solvent like DMSO-d₆ is often necessary for salts to ensure solubility and to observe the exchangeable N-H protons.

Expected ¹H and ¹³C NMR Spectral Features:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale & 2D Correlations (COSY, HSQC) |

| Pyridine H-4 | ~8.0-8.2 (d) | ~140-142 | Downfield due to aromaticity and N⁺ protonation. Correlates with H-5 in COSY. |

| Pyridine H-5 | ~7.6-7.8 (t) | ~128-130 | Correlates with H-4 and H-6 in COSY. |

| Pyridine H-6 | ~8.4-8.6 (d) | ~145-147 | Most downfield aromatic proton due to proximity to protonated ring nitrogen. Correlates with H-5 in COSY. |

| Pyridine C2, C3, C6 | C2: ~150-155, C3: ~135-138, C6: ~145-147 | Chemical shifts are influenced by the methyl substituent and protonation state.[3] | |

| CH (Chiral Center) | ~4.5-4.8 (q) | ~45-50 | Attached to the amine (now ammonium), making it deshielded. Correlates with CH₃ and NH₃⁺ protons in COSY. |

| NH₃⁺ | ~8.5-9.5 (broad s) | N/A | Broad signal due to quadrupolar relaxation and exchange. Chemical shift is highly dependent on concentration and solvent.[4] |

| Pyridine-CH₃ | ~2.4-2.6 (s) | ~18-20 | Standard methyl group on an aromatic ring. |

| Ethyl-CH₃ | ~1.6-1.8 (d) | ~15-18 | Coupled to the chiral center CH, appearing as a doublet. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the dihydrochloride salt in ~0.6 mL of DMSO-d₆.

-

Acquisition: Record ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the ¹H spectrum to confirm proton counts. Use the COSY spectrum to establish H-H correlations (e.g., tracing the pyridine ring protons and the ethylamine side chain). Use the HSQC spectrum to correlate each proton to its directly attached carbon atom, confirming the assignments in the table above.

4.2. Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For a primary amine dihydrochloride, the key features are the N-H stretching and bending vibrations of the ammonium group (R-NH₃⁺) and the protonated pyridine ring.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3100-2800 | N-H Stretch (R-NH₃⁺) | Strong, very broad absorption band, often with sub-peaks, characteristic of an ammonium salt.[5][6] |

| ~3050 | C-H Stretch (Aromatic) | Medium to weak absorption for the pyridine ring C-H bonds. |

| 2980-2900 | C-H Stretch (Aliphatic) | Medium absorptions for the methyl and methine groups. |

| 1620-1580 | N-H Bend (R-NH₃⁺) | Medium absorption from the asymmetric bending of the ammonium group.[7][8] |

| 1600-1450 | C=C, C=N Stretches | Multiple sharp bands characteristic of the substituted pyridine ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic broad ammonium stretch and the fingerprint region absorptions corresponding to the aromatic system.

4.3. Mass Spectrometry (MS)

While HRMS gives the molecular formula, standard MS (e.g., via GC-MS or LC-MS) provides fragmentation data that helps confirm the structure. The fragmentation pattern is characteristic of the molecule's weakest bonds and most stable fragments.

Expected Fragmentation Pattern (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak corresponding to the free base (m/z = 136) may be observed.

-

Base Peak (m/z = 121): Loss of the methyl group (•CH₃) from the ethylamine side chain is a highly favorable fragmentation pathway, resulting in a stable resonance-stabilized cation. This is often the most abundant ion.

-

Other Fragments: Loss of the entire ethylamine side chain or cleavages within the pyridine ring can also occur.[9][10]

Stereochemical Determination: The Final Frontier

With the connectivity established, the final and most critical step is to determine the absolute configuration at the chiral center.

5.1. Single-Crystal X-ray Crystallography

This is the unequivocal, "gold standard" method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry.[11][12][13] The technique provides precise bond lengths, bond angles, and the spatial arrangement of all atoms.

Figure 2: Workflow for single-crystal X-ray crystallography.

Key Causality in Protocol: Growing a suitable single crystal is the most critical and often most challenging step. The quality of the crystal directly dictates the quality of the diffraction data and the reliability of the final structure. The determination of the absolute configuration for a light-atom molecule like this one relies on anomalous dispersion effects, which are often enhanced by using a copper (Cu) X-ray source.[11] The final validation comes from the Flack parameter, which should be close to zero for the correct enantiomer.[14]

Experimental Protocol: X-ray Diffraction

-

Crystallization: Screen various solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, water) using slow evaporation, vapor diffusion, or cooling techniques to grow diffraction-quality single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source and a low-temperature system (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to get an initial atomic model.

-

Refinement: Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors (minimizing the R-factor).

-

Absolute Structure Determination: Refine the Flack parameter. A value near 0 with a small standard uncertainty confirms the (S)-configuration has been correctly assigned. A value near 1 would indicate the opposite enantiomer.

5.2. NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

While X-ray crystallography is definitive, it requires a suitable crystal. An alternative or complementary solution-state method involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers, which can be distinguished by NMR.[15][16][17] This is an excellent method for confirming enantiomeric purity (e.e.).

Protocol: Derivatization with (R)-Mosher's Acid Chloride

-

Reaction: Dissolve the (S)-amine free base in an anhydrous solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube. Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

-

Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amide.

-

Interpretation: The (S)-amine reacts with the (R)-Mosher's reagent to form the (S,R)-diastereomer. If any (R)-amine were present, it would form the (R,R)-diastereomer. These diastereomers are chemically distinct and will have slightly different chemical shifts for protons or fluorine atoms near the chiral center.[18] By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be accurately determined.

Conclusion: A Triad of Structural Proof

The complete elucidation of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2HCl is achieved through a synergistic application of analytical techniques.

-

Compositional Proof: High-resolution mass spectrometry and elemental analysis confirm the correct molecular formula.

-

Connectivity Proof: A full suite of 1D and 2D NMR experiments, supported by characteristic functional group data from FTIR and fragmentation patterns from mass spectrometry, definitively establishes the molecular framework.

-

Configurational Proof: Single-crystal X-ray crystallography provides the ultimate, unambiguous assignment of the (S)-absolute stereochemistry, which can be further supported by solution-phase NMR analysis with chiral auxiliaries to confirm enantiomeric purity.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing drug development programs.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria Thesis. [Link]

-

Small molecule X-ray crystallography. University of Queensland, School of Chemistry and Molecular Biosciences. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

-

FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Journal of Chemical Sciences. [Link]

-

A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]

-

IR: amines. University of Calgary. [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

-

Chiral resolution - Wikipedia. Wikipedia. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

-

Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]

-

Application of NMR Spectroscopy in Chiral Recognition of Drugs. Bentham Science. [Link]

-

(S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. ResearchGate. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

1-(3-Methylpyridin-2-yl)ethan-1-one. PubChem. [Link]

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

-

Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. [Link]

-

Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−). ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. rigaku.com [rigaku.com]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. researchgate.net [researchgate.net]

- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pubs.acs.org [pubs.acs.org]

Safety and Handling Protocols for (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride: A Comprehensive Guide for Drug Development

Executive Summary

(S)-1-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted N-heterocyclic therapeutics[1]. As a Senior Application Scientist, I have observed that the primary operational challenges in handling this compound stem directly from its dihydrochloride (2HCl) salt form.

While the 2HCl salt effectively stabilizes the primary amine against atmospheric oxidation and prevents spontaneous racemization at the alpha-chiral center, it introduces significant hygroscopicity and localized acidity. This technical guide deconstructs the physicochemical rationale behind the compound's behavior, establishes rigorous safety protocols, and provides a self-validating, step-by-step methodology for free-basing the compound without compromising its enantiomeric excess (ee).

Physicochemical Profiling & Causality

To design effective handling protocols, we must first understand the structural and physical parameters of the compound. The presence of both a pyridine nitrogen and a primary amine allows for diprotonation, resulting in the 2HCl salt.

Quantitative Data Summary

| Property | Value | Causality / Implication |

| Compound Name | (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine 2HCl | The (S)-enantiomer is critical for stereospecific target binding in drug design. |

| Molecular Formula | C₈H₁₄Cl₂N₂ | Diprotonated state ensures crystalline stability[2]. |

| Molecular Weight | 209.12 g/mol | High salt-to-base mass ratio; requires accurate stoichiometric calculations. |

| TPSA | 38.91 Ų | High polarity in the salt form drives aggressive moisture absorption[2]. |

| Predicted LogP | 2.25 (Free Base) | Lipophilic enough for organic extraction once deprotonated[2]. |

| Physical Form | Solid (Highly Hygroscopic) | Rapidly deliquesces if exposed to ambient humidity. |

Hazard Identification & Toxicology

The safety profile of (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine 2HCl is dictated by its salt form.

-

Corrosivity and Irritation : The compound is a severe irritant to the skin, eyes, and mucous membranes. The Causality : When the hygroscopic 2HCl salt contacts the moisture inherent in human tissues (e.g., sweat, tears, respiratory mucosa), it dissociates, creating a highly concentrated, localized microenvironment of hydrochloric acid.

-

Inhalation Hazard : Fine crystalline dust can be aspirated during weighing. The subsequent dissolution in the lungs leads to acute respiratory tract irritation.

-

Environmental Reactivity : If dissolved in water without a buffer, the resulting solution will be highly acidic (pH < 2), requiring neutralization before disposal.

Standard Operating Procedures (SOP) for Handling

To mitigate the risks outlined above, the following self-validating handling system must be employed. Every step is designed to prevent moisture ingress and protect the operator from localized acidity.

Environmental & Engineering Controls

-

Inert Atmosphere : Long-term storage must be maintained at 2–8 °C within a desiccator backfilled with Argon or dry Nitrogen.

-

Static Control : Weighing must be performed in a certified fume hood equipped with a static eliminator (anti-static bar). The dry, crystalline salt is prone to static cling, which can cause erratic dispersal of the irritant dust.

Personal Protective Equipment (PPE)

-

Barrier Protection : Double-gloving with heavy-duty nitrile gloves is mandatory. Latex offers insufficient protection against acidic permeation.

-

Eye/Face Protection : Snug-fitting chemical safety goggles (not standard safety glasses) must be worn to prevent micro-dust ingress.

Spill Response Protocol

In the event of a spill, do not use water directly, as this will solubilize the salt and spread the acid hazard. Instead, blanket the spill with a solid weak base (e.g., anhydrous sodium bicarbonate) to neutralize the HCl before sweeping it into a hazardous waste container.

Caption: Workflow for safe handling, storage, and emergency spill response.

Experimental Protocol: Enantioselective Free-Basing

To utilize (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine in downstream cross-coupling or amidation reactions, it must be converted from the 2HCl salt to its free base.

The Scientific Challenge : The chiral center is located at the benzylic/pyridylic position (alpha to the pyridine ring). Exposure to strong bases (e.g., NaOH > 5M) or elevated temperatures during the free-basing process can trigger deprotonation and subsequent reprotonation, leading to catastrophic racemization[3].

The following protocol is a self-validating system designed to yield the free base quantitatively while preserving >99% enantiomeric excess.

Step-by-Step Methodology

-

Biphasic Suspension : Suspend 1.0 equivalent of the (S)-amine 2HCl salt in a 1:1 biphasic mixture of distilled water and 2-Methyltetrahydrofuran (2-MeTHF).

-

Causality: 2-MeTHF is chosen over Dichloromethane (DCM) due to its superior phase separation properties and lower environmental toxicity, aligning with modern green chemistry standards[3].

-

-

Thermal Control : Chill the biphasic mixture to 0–5 °C using an ice-water bath.

-

Causality: Lowering the kinetic energy of the system suppresses the activation energy required for base-catalyzed racemization.

-

-

Mild Basification : Under vigorous magnetic stirring, add a 10% w/v aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise until the aqueous layer reaches a stable pH of 9.5 to 10.0.

-

Causality: Na₂CO₃ is a mild base. It is strong enough to deprotonate the primary amine (pKa ~9.0) and the pyridine ring (pKa ~5.2), but too weak to abstract the chiral alpha-proton.

-

-

Phase Extraction : Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Collect the upper organic layer (2-MeTHF), which now contains the lipophilic free base.

-

Back-Extraction : Extract the remaining aqueous layer with one additional volume of 2-MeTHF to ensure quantitative recovery. Combine the organic layers.

-

Drying : Dry the combined organic layers over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter out the drying agent.

-

Concentration : Evaporate the solvent under reduced pressure using a rotary evaporator. Critical Parameter : The water bath temperature must strictly not exceed 25–30 °C.

-

Causality: Concentrated free-base chiral amines are highly susceptible to auto-catalytic degradation and racemization at elevated temperatures[3].

-

-

Validation : Analyze the resulting pale-yellow oil via Chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm the enantiomeric excess remains >99%.

Caption: Enantioselective free-basing workflow emphasizing thermal control to prevent racemization.

References

Sources

Methodological & Application

Application Note: (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine as a Privileged Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on the efficiency of chiral transition-metal catalysts. Among the vast library of chiral ligands, 1-(pyridin-2-yl)ethan-1-amine derivatives hold a significant position due to their robust bidentate

Specifically, (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine (CAS: 2061979-75-5) has emerged as a privileged structural motif. By introducing a strategic methyl group at the 3-position of the pyridine ring, this ligand creates a highly rigid and sterically demanding chiral pocket upon coordination with transition metals (e.g., Ru, Ir, Rh). This application note details the structural rationale, quantitative performance data, and self-validating protocols for utilizing this ligand in advanced asymmetric catalysis.

Structural Rationale & Mechanistic Insights

To understand the superior performance of the 3-methyl variant over the unsubstituted (S)-1-(pyridin-2-yl)ethanamine, one must analyze the causality of steric interactions within the metal coordination sphere.

In standard bifunctional catalysis, the ligand coordinates to the metal via the

The addition of the 3-methyl group acts as a conformational lock. When coordinated to a metal center, the steric bulk of the methyl group clashes with adjacent ligands (such as the

Mechanistic logic of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine coordination and steric induction.

Quantitative Performance Data

The impact of the 3-methyl substitution is most evident when comparing catalytic outcomes side-by-side. The table below summarizes the quantitative data derived from standardized asymmetric workflows, demonstrating the superiority of the sterically encumbered ligand 3.

| Ligand | Catalyst Precursor | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-1-(Pyridin-2-yl)ethanamine | Acetophenone | ATH | 88 | 85 | |

| (S)-1-(3-Methylpyridin-2-yl)ethanamine | Acetophenone | ATH | 94 | 98 | |

| (S)-1-(3-Methylpyridin-2-yl)ethanamine | 2-Acylpyridine | ARA | 97 | 95 |

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines a self-validating, in situ catalyst generation and ATH workflow.

Causality of Reagent Selection:

-

Isopropanol (iPrOH): Serves a dual purpose as both the solvent and the stoichiometric hydrogen donor. It drives the catalytic cycle forward, oxidizing into acetone.

-

Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base. It is strictly required to deprotonate the coordinated amine, stripping a chloride ion from the Ru center to generate the active 16-electron Ru-amido catalytic species.

-

: The

Step-by-step experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology

Phase 1: In situ Catalyst Preparation

-

In an argon-filled glovebox, charge a flame-dried Schlenk tube with

(0.025 mmol, 1.0 equiv) and (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine (0.055 mmol, 2.2 equiv). -

Add anhydrous, degassed isopropanol (5.0 mL).

-

Seal the tube, remove it from the glovebox, and stir at 80 °C for 30 minutes.

-

Validation Check 1: The initial orange suspension must dissolve into a clear, bright orange solution, confirming the formation of the 18-electron

precatalyst.

-

Phase 2: Catalyst Activation & Reaction

4. Cool the mixture to room temperature (25 °C).

5. Add a standardized solution of

- Validation Check 2 (Critical): Upon addition of the base, the solution must immediately transition from bright orange to a deep, dark red . This color shift is the self-validating indicator that the active 16-electron Ru-amido complex has successfully formed. If the solution remains orange, the base has degraded, and the reaction will fail.

- Immediately add the prochiral substrate, e.g., Acetophenone (5.0 mmol), via a micro-syringe.

- Stir the reaction mixture at 25 °C for 12–24 hours under a positive pressure of argon.

Phase 3: Workup & Isolation

8. Quench the reaction by exposing it to air and adding 10 mL of deionized water. The color will rapidly fade to a pale yellow as the catalyst decomposes.

9. Extract the aqueous layer with Ethyl Acetate (

Analytical & Quality Control (QC) Guidelines

To ensure the integrity of the asymmetric induction, rigorous QC must be applied to both the ligand and the final product.

-

Ligand Purity: The (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine must have an optical purity of

ee. Verify via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm). -

Product Enantiomeric Excess: Determine the ee of the resulting chiral alcohol using Chiral HPLC. For 1-phenylethanol (derived from acetophenone), use a Chiralpak OB-H or OD-H column. Baseline separation of the (R) and (S) enantiomers is required to accurately report the

ee expected from this protocol.

References

- Brunner, H., et al. "ChemInform Abstract: Enantioselective Catalysis. Part 141. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone." Tetrahedron: Asymmetry / Researcher.Life.

- "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines.

- "Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsatur

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04017E [pubs.rsc.org]

- 3. Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the enantioselective reduction of ketones using a catalyst derived from (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine

This Application Note details the protocol for the enantioselective reduction of ketones via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II) catalyst system derived from the chiral ligand (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine .

This ligand belongs to the privileged class of chiral pyridyl-ethylamine ligands. The specific inclusion of the 3-methyl group on the pyridine ring introduces critical steric bulk proximal to the metal center, enhancing the enantiomeric excess (ee) by locking the catalyst's conformation during the stereodetermining step.

Introduction & Mechanistic Rationale

The reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in pharmaceutical synthesis. While traditional methods (e.g., CBS reduction) require stoichiometric chiral reagents, Asymmetric Transfer Hydrogenation (ATH) is catalytic, atom-economical, and often operational in environmentally benign solvents like water or isopropanol.

The Catalyst System

The active catalyst is a Ruthenium(II)-arene complex formed in situ or pre-isolated.

-

Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer [Ru(p-cymene)Cl₂]₂.

-

Chiral Ligand: (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine.

-

Role: Acts as a bidentate N,N-donor (pyridine N and amine N).

-

3-Methyl Effect: The methyl group at the 3-position (ortho to the pyridine nitrogen) creates steric clash with the p-cymene ring, restricting the rotation of the ligand and rigidifying the chiral pocket. This "steric locking" is crucial for high enantioselectivity.

-

Mechanism: Metal-Ligand Bifunctional Catalysis

The reaction proceeds via an outer-sphere mechanism (Noyori-Morris type).

-

Hydride Formation: The Ru-Cl species is converted to a Ru-H (hydride) species by the hydrogen donor (Formate or Isopropanol).

-

Concerted Transfer: The ketone substrate does not bind directly to the metal. Instead, the Ru-H hydride and the protic N-H (from the ligand's amine) are transferred simultaneously to the C=O bond of the ketone.

-

Transition State: A highly ordered six-membered transition state stabilizes the specific enantioface of the ketone.

Figure 1: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol

This protocol describes the Aqueous Phase ATH method. This method is preferred for pyridyl-amine ligands due to faster rates and higher enantioselectivities compared to isopropanol systems, driven by the hydrophobic effect.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| Ketone Substrate | 1.0 | Reactant | Purity >98% |

| [Ru(p-cymene)Cl₂]₂ | 0.005 (0.5 mol%) | Metal Precursor | Stored under Argon |

| Ligand (S-isomer) | 0.012 (1.2 mol%) | Chiral Source | Slight excess ensures full complexation |

| Sodium Formate (HCOONa) | 5.0 | H-Donor | Aqueous solution |

| Water (Degassed) | Solvent | Reaction Medium | Oxygen-free |

Step-by-Step Procedure

Phase A: Catalyst Formation (In Situ)

-

Preparation: In a 20 mL Schlenk tube or vial equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine (1.6 mg, 0.012 mmol).

-

Solvation: Add degassed water (2.0 mL).

-

Complexation: Stir the mixture at 40°C for 60 minutes . The solution should turn from orange/brown to a deep red/orange, indicating the formation of the cationic Ru-complex.

-

Checkpoint: If the solution remains cloudy or contains precipitate, add a minimal amount of degassed DCM or MeOH (0.1 mL) to assist solubility, though water alone is usually sufficient for the active species.

-

Phase B: Asymmetric Reduction

-

Substrate Addition: Add the Ketone Substrate (1.0 mmol) to the catalyst solution.

-

H-Donor Addition: Add Sodium Formate (340 mg, 5.0 mmol).

-

Note: No additional base is strictly required if using HCOONa, but adding 1 mol% KOH can accelerate the reaction initiation.

-

-

Reaction: Seal the vessel and stir vigorously at 40°C .

-

Time: Monitor via TLC or GC/HPLC. Typical reaction times range from 2 to 12 hours depending on substrate sterics.

-

Phase C: Workup & Analysis

-

Extraction: Once conversion is >98%, cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 5 mL) or Dichloromethane .

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄ .

-

Purification: Filter and concentrate under reduced pressure. Flash chromatography is rarely needed unless the ketone was impure; a short silica plug filtration is recommended to remove residual Ru traces.

-

Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) or Chiral GC.

Optimization & Troubleshooting Guide

The following parameters can be tuned to maximize Yield and Enantiomeric Excess (ee).

| Parameter | Recommendation | Impact on Reaction |

| Solvent System | Water vs. iPrOH | Water usually gives faster rates (hydrophobic effect). If substrate is insoluble, use 5:2 Formic Acid:Triethylamine (TEAF) azeotrope in DCM. |

| Temperature | 25°C - 60°C | Lower temps (25°C) increase ee% but decrease rate. Higher temps (60°C) accelerate rate but may erode ee%. Start at 40°C. |

| S/C Ratio | 100 - 1000 | Start at S/C = 100 (1 mol% cat). For scale-up, S/C = 1000 is often achievable. |

| pH | 6.5 - 8.0 | The reaction is pH sensitive. If using HCOOH, ensure pH is adjusted to ~7-8 with base. HCOONa naturally buffers correctly. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the aqueous ATH protocol.

Safety & Handling

-

Ruthenium Complexes: Generally low toxicity but should be handled as heavy metal waste. Avoid dust inhalation.

-

Ligand: Amines can be skin irritants. Wear gloves and safety glasses.

-

Solvents: Ethyl Acetate and DCM are volatile and flammable. Work in a fume hood.

-

Pressure: If performing the reaction in a sealed tube at elevated temperatures, ensure glassware is rated for pressure (though this reaction generates minimal pressure compared to Hydrogenation).

References

-

General Review on ATH: Wang, C., Wu, X., & Xiao, J. (2018). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori-Ikariya Catalyst. Asian Journal of Organic Chemistry .

-

Pyridyl-Amine Ligand Class: Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008). A multilateral mechanistic study into asymmetric transfer hydrogenation in water. Chemistry – A European Journal , 14(25), 7699-7715.

-

Steric Tuning in ATH: Adolfsson, H. (2006). Evolution of the amino acid-derived catalytic systems for the asymmetric transfer hydrogenation of ketones. Dalton Transactions .

-

Ligand Availability: Sigma-Aldrich Product Page for (R)-1-(3-Methylpyridin-2-yl)ethan-1-amine. (Note: Protocol adapted for S-isomer; stereochemistry of product will be inverted).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 4. rsc.org [rsc.org]

- 5. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Application of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine in the synthesis of pharmaceutical intermediates

This Application Note is structured as a comprehensive technical guide for medicinal chemists and process scientists. It focuses on the (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine moiety, a privileged chiral building block used to introduce conformational constraints and heteroaromatic interactions in drug candidates (e.g., Kinase inhibitors, GPCR antagonists).

Executive Summary

(S)-1-(3-Methylpyridin-2-yl)ethan-1-amine (CAS: 1049725-65-8 / 1213130-14-3 for R-isomer context) is a high-value chiral building block. Its structural uniqueness lies in the 3-methyl substituent on the pyridine ring, which provides critical steric bulk ("Magic Methyl" effect) that restricts bond rotation, often locking bioactive conformations in kinase inhibitors and GPCR ligands.[1] This guide details the enantioselective synthesis of this amine using the Ellman sulfinamide protocol and its subsequent application in amide coupling reactions for library synthesis.[1]

Scientific Background & Pharmacophore Utility

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group ortho to a reaction center (the 3-position relative to the 2-ethylamino group) serves two primary functions:

-

Conformational Lock: It destabilizes planar conformations, forcing the ethylamine side chain out of plane, which can improve selectivity for specific binding pockets (e.g., ATP-binding sites in kinases).[1]

-

Metabolic Stability: The steric bulk protects the adjacent pyridine nitrogen and the benzylic carbon from rapid oxidative metabolism by cytochrome P450 enzymes.[1]

Mechanism of Action in Synthesis

The primary challenge in utilizing this amine is ensuring high enantiomeric excess (ee) .[1] Racemic synthesis followed by resolution is inefficient.[1] The industry-standard approach described here utilizes (S)-(-)-tert-Butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.

Figure 1: Stereoselective synthesis pathway using Ellman’s Auxiliary. The bulky tert-butyl group directs the hydride attack to a specific face of the imine.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Ellman Auxiliary

Objective: Synthesize (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine with >98% ee. Scale: 10 mmol (Gram scale).

Reagents & Materials

-

Substrate: 1-(3-Methylpyridin-2-yl)ethan-1-one (CAS: 85279-30-7).[2][3]

-

Chiral Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide).

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).[1]

-

Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for higher selectivity).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Imine Formation (Condensation):

-

Charge a flame-dried flask with 1-(3-Methylpyridin-2-yl)ethan-1-one (1.35 g, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.33 g, 11 mmol).

-

Add anhydrous THF (20 mL) under N₂ atmosphere.

-

Add Ti(OEt)₄ (4.56 g, 20 mmol) dropwise. Caution: Exothermic.

-

Heat to reflux (65-70°C) for 16 hours. Monitor by TLC/LCMS for disappearance of ketone.[1]

-

Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through Celite.[1] Dry organic layer (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine.[1]

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in anhydrous THF (30 mL). Cool to -48°C (dry ice/acetonitrile bath).

-

Add L-Selectride (1.0 M in THF, 15 mL) dropwise to maximize diastereoselectivity (dr > 95:5).[1] Note: NaBH₄ can be used at -20°C but may yield lower dr.

-

Stir at -48°C for 4 hours, then warm to RT overnight.

-

Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).[1][4][5]

-

-

Hydrolysis (Chiral Auxiliary Removal):

-

Dissolve the reduced sulfinamide intermediate in MeOH (10 mL).

-

Add 4M HCl in dioxane (5 mL). Stir at RT for 2 hours.

-

Concentrate in vacuo to obtain the amine hydrochloride salt.[1]

-

Purification: Recrystallize from EtOH/Et₂O or perform Free Base extraction (pH > 12) followed by distillation if liquid.[1]

-

Protocol B: Application in Amide Coupling (Library Synthesis)

Objective: Couple the chiral amine to a carboxylic acid scaffold (e.g., for Kinase SAR studies).

Reagents

-

Amine: (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine HCl salt (from Protocol A).

-

Acid: Heteroaryl carboxylic acid (e.g., 1H-pyrazole-4-carboxylic acid).

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride).[1]

-

Base: DIPEA (Diisopropylethylamine).[1]

Methodology

-

Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 minutes to activate the acid.

-

Add (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine HCl (1.1 eq).

-

Stir at RT for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Quality Control (QC)

To validate the success of Protocol A, Chiral HPLC is mandatory.[1]

| Parameter | Specification |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[6]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyridine absorption) |

| Expected Retention | (S)-Isomer typically elutes before (R)-isomer on AD-H (Verify with racemate) |

| Acceptance Criteria | ee > 98% |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation due to water. | Increase Ti(OEt)₄ to 2.5 eq; ensure anhydrous THF. |

| Low Diastereoselectivity (dr) | Reduction temperature too high.[1] | Maintain -48°C or lower during hydride addition.[1] Switch from NaBH₄ to L-Selectride. |

| Racemization | Harsh hydrolysis conditions.[1] | Avoid heating during HCl hydrolysis step.[1] Keep below 30°C. |

| Amine Instability | Free base oxidation.[1] | Store as HCl or Dihydrochloride salt at -20°C. |

References

-

Ellman's Auxiliary Synthesis: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1] Link

-

Pyridine Building Blocks in Med Chem: Kühl, N., et al. (2025).[1] Process Optimization of Sotorasib's Key Intermediate. Organic Process Research & Development. (Contextual reference for pyridine handling). Link

-

Chiral Amine Synthesis: (2019). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine. (General methodology adaptation). Link(Note: Adapted from standard chemical protocols described in search results).

-

Safety Data: PubChem Compound Summary for 1-(3-Methylpyridin-2-yl)ethan-1-one (Precursor). Link

Sources

- 1. Gefapixant citrate I CAS#: 2310299-91-1 I purinergic P2X3 receptor (P2X3R) antagonist I InvivoChem [invivochem.com]

- 2. 1-(3-Methylpyridin-2-yl)ethan-1-one | C8H9NO | CID 13068669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methylpyridin-2-yl)ethan-1-one | C8H9NO | CID 13068669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 5. benchchem.com [benchchem.com]

- 6. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

Application Note: Use of (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine as a Resolving Agent

[1][2]

Abstract

This application note details the protocol for using (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine (and its enantiomer) as a specialized chiral resolving agent for racemic carboxylic acids. While 1-phenylethylamine (PEA) is the industry standard, it often fails to resolve sterically congested or highly lipophilic acids. The 3-methylpyridine derivative offers a distinct steric and electronic profile due to the ortho-methyl group and the pyridine nitrogen, facilitating unique crystal lattice packing arrangements.[1] This guide provides a self-validating workflow for screening, optimization, and recovery.

Chemical Profile & Rationale[2][3][4][5][6][7][8]

Compound Identity[2][3][8][9]

-

Synonyms: (S)-1-(3-methyl-2-pyridinyl)ethanamine; (S)-α-(3-Methyl-2-pyridyl)ethylamine[2][1]

-

Key Functional Groups: Primary amine (chiral center), Pyridine ring (basic,

-acceptor), Methyl group (steric handle).[2][1] -

CAS (R-isomer reference): 1213130-14-3 (Note: S-isomer is the enantiomer).[2]

Mechanistic Advantage

The resolution of racemic acids relies on the formation of diastereomeric salts with distinct solubility profiles.[4] This specific amine offers three critical advantages over standard agents like PEA:

-

Steric "Locking": The methyl group at the 3-position of the pyridine ring creates significant steric bulk near the chiral center. This restricts bond rotation and forces the resulting salt into a more rigid conformation, often promoting crystallization over "oiling out."

-

Dual Basicity: While the primary amine (

) forms the ionic bond with the carboxylic acid, the pyridine nitrogen ( -

-

Mechanism of Action

The resolution process is driven by the formation of a Less Soluble Diastereomeric Salt (LSDS) . When the racemic acid (

-

(R)-A

(S)-B -

(S)-A

(S)-B

These salts are diastereomers, not enantiomers.[2][1][5][6][4] They possess different lattice energies and solubilities.[2] The success of the resolution depends on maximizing the solubility difference (

Visualization: Molecular Interaction Logic

Caption: Logical flow of diastereomeric salt formation and separation.[2][1][7][4]

Application Protocol

Phase 1: Solvent Screening (The "Dutch Resolution" Approach)

Do not start with a large batch. Perform a parallel screen to identify the solvent system that yields the highest crystallinity and diastereomeric excess (de).

Reagents:

-

Racemic Acid (100 mg per vial)[2]

-

(S)-1-(3-Methylpyridin-2-yl)ethan-1-amine (0.5 to 1.0 equivalents)[2][1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (ACN), Acetone, Water/Alcohol mixtures.[1]

Procedure:

-

Setup: Place 100 mg of racemic acid in 5 separate vials.

-

Addition: Add 1.0 equivalent of the amine to each vial.

-

Solvent: Add 1.0 mL of different solvents to each vial.

-

Dissolution: Heat to reflux (or near boiling) until solids dissolve. If not dissolved, add solvent in 0.2 mL increments.[2]

-

Cooling: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.

-

Observation:

Data Recording Table:

| Solvent System | Solubility (Hot) | Precipitate Form (RT) | Yield (%) | ee (%) of Acid |

| Methanol | Soluble | Clear Solution | - | - |

| Ethanol | Soluble | White Needles | 35% | 82% |

| IPA | Soluble | Oil | - | - |

| Acetone | Partial | Powder | 45% | 12% |

| EtOH:H2O (9:[2][1]1) | Soluble | White Prisms | 40% | 94% |

Decision: In this hypothetical data, EtOH:H2O (9:1) is the optimal system due to high purity (94% ee).

Phase 2: Scale-Up & Optimization (The "Half-Quantity" Method)

For the scale-up, use the "Method of Half-Quantities" if the resolving agent is expensive.[1] This involves using 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (like NaOH or triethylamine) or simply 0.5 eq of the amine if the LSDS is much less soluble.

Protocol:

-

Dissolution: Dissolve 10 g of Racemic Acid in the optimized solvent (e.g., 100 mL EtOH:H2O).

-

Amine Addition: Add 0.5 equivalents of (S)-1-(3-Methylpyridin-2-yl)ethan-1-amine.

-

Crystallization: Heat to clear solution, then cool slowly to RT with stirring (50 rpm).

-

Tip: Seeding with pure crystals from Phase 1 at 5-10°C below the boiling point induces uniform crystal growth.[2]

-

-

Filtration: Filter the solid salt. Wash with a small amount of cold solvent.[2][8]

-

Recrystallization: If ee < 98%, recrystallize the salt from the same solvent system.

Phase 3: Liberation and Recovery

The resolving agent is valuable and must be recovered.

Workflow:

-

Salt Hydrolysis: Suspend the purified salt in water/DCM (dichloromethane) mixture.[2]

-

Acidification: Add 1M HCl until pH < 2. The chiral acid will partition into the organic layer (DCM).

-

Separation:

-

Amine Recovery:

Visualization: Recovery Loop

Caption: Closed-loop recovery ensures economic viability of the resolving agent.[2][1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solvent too polar or impurities present.[2][1] | Re-heat and add a non-polar anti-solvent (e.g., Toluene). Use vigorous stirring. |

| Low Yield | Too much solvent or high solubility of LSDS.[2] | Concentrate the solution. Cool to 0°C. Add 0.5 eq of inorganic salt (e.g., NaCl) to salt out. |

| Low Optical Purity | Co-crystallization of diastereomers.[2] | Recrystallize: Do not proceed to liberation. Dissolve salt in hot solvent and cool very slowly. |

| No Precipitate | Salt is too soluble or no salt formed.[2] | Check pKa compatibility. Ensure acid is protonated and amine is free base.[2] Try less polar solvent (MTBE/Hexane).[2] |

References

-

General Principles of Resolution

-

Chiral Amine Resolving Agents

-

Pyridine-Based Chiral Auxiliaries

-

Method of Half-Quantities

-

Compound Data (R-Isomer)

(Note: While specific literature on the 3-methylpyridine derivative is proprietary or sparse, the protocols above are derived from the foundational chemistry of pyridine-ethanamine class resolving agents.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 13. burjcdigital.urjc.es [burjcdigital.urjc.es]

Application Note: Chiral Pyridine-Derived Ligands in Enantioselective Nickel Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and optimization of Ni-catalyzed asymmetric cross-couplings using pyridine-oxazoline (PyOx), pyridine-bisoxazoline (PyBox), and chiral bipyridine ligands.

Executive Summary

The synthesis of highly enantioenriched complex molecules relies heavily on the design of robust, stereodirecting catalyst systems. In recent years, chiral pyridine-derived ligands (CPUs)—specifically PyOx, PyBox, and chiral 2,2'-bipyridines—have emerged as privileged scaffolds in nickel-catalyzed asymmetric synthesis[1]. Unlike palladium, nickel readily accesses multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling single-electron transfer (SET) pathways that activate unactivated alkyl electrophiles via radical intermediates[2].

This application note details the mechanistic principles, quantitative performance, and self-validating experimental protocols for utilizing chiral pyridine-derived ligands in highly enantioselective nickel-catalyzed transformations, including reductive cross-electrophile couplings (XEC) and stereoconvergent Negishi couplings.

Mechanistic Principles & Causality

The success of chiral pyridine-derived ligands in nickel catalysis is rooted in two fundamental structural properties:

-

Hemilability and Electronic Tuning: The pyridine nitrogen acts as a hemilabile coordinating group. It stabilizes the highly reactive low-valent Ni(0) and Ni(I) species while allowing transient dissociation to open coordination sites for substrate binding and oxidative addition[3].

-

Double-Layer Stereocontrol: Advanced chiral pyridine units utilize a "double-layer control" mechanism. A rigid fused-ring framework minimizes inner-sphere steric hindrance (preserving high catalytic activity), while tunable outer-sphere substituents dictate the stereochemical outcome during the enantiodetermining step[1].

In a typical stereoconvergent reductive cross-coupling, the catalytic cycle operates via a radical rebound mechanism. The causality of the cycle is driven by the differential reactivity of the two electrophiles. The Ni(0) species preferentially undergoes oxidative addition with the more reactive aryl halide. Following reduction to Ni(I), SET to the secondary alkyl electrophile generates an alkyl radical. The chiral PyOx/PyBox ligand creates a rigid asymmetric pocket that controls the trajectory of the radical capture, leading to a stereodefined Ni(III) intermediate before reductive elimination[2].

Ni-catalyzed enantioselective cross-coupling catalytic cycle via radical intermediates.

Quantitative Performance Data

The modularity of pyridine-derived ligands allows them to be tailored for diverse reaction manifolds. Table 1 summarizes the benchmark performance of these catalyst systems across various reaction types.

Table 1: Performance of Chiral Pyridine-Derived Ligands in Ni-Catalysis

| Reaction Type | Ligand Class | Substrates | Yield (%) | Enantiomeric Excess (ee/er) | Ref |

| Reductive Ullmann Coupling | Chiral 2,2'-Bipyridine | ortho-Chlorinated aryl aldehydes | >99% | 99.5:0.5 er | [4] |

| Negishi Cross-Coupling | PyBox | Propargylic carbonates + Alkylzinc | Up to 96% | Up to 95% ee | [5][6] |

| Electroreductive Homocoupling | PyOx | Aryl bromides | Up to 91% | Up to 96% ee | [7][8] |

| Aza-Heck Cyclization | PyBox | Oxime esters | Up to 88% | 91:9 er | [9] |

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure reproducibility and high enantioselectivity.

Protocol A: Enantioselective Reductive Cross-Coupling (Chemical Reductant)

Objective: Coupling of heteroaryl iodides with

Causality of Reagents:

-

NiCl₂·glyme (10 mol%): The labile glyme ligand is easily displaced by the chiral PyOx ligand, ensuring quantitative formation of the active chiral complex without competing achiral background reactions.

-

Mn Powder (2.0 equiv): Acts as the terminal electron donor. Its specific redox potential is perfectly matched to reduce Ni(II) to Ni(0) without causing uncatalyzed over-reduction of the alkyl chloride[10].

-

NaI (20 mol%): Facilitates an in situ Finkelstein reaction, converting the

-chloronitrile into a more reactive

Step-by-Step Methodology:

-

Glovebox Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (10 mol%), chiral PyOx ligand (12 mol%), and Mn powder (2.0 equiv).

-

Pre-Complexation (Critical Step): Add anhydrous THF (2.0 mL). Stir the suspension at room temperature for 30 minutes until a distinct color change occurs. Validation Check: This step ensures complete formation of the active Ni-PyOx complex. Skipping this step leads to background racemic coupling by unliganded nickel[2].

-

Substrate Addition: Add NaI (20 mol%), followed by the heteroaryl iodide (1.0 equiv) and

-chloronitrile (1.5 equiv). -

Reaction: Seal the tube, remove it from the glovebox, and stir at 0 °C for 24 hours. Causality: Lowering the temperature to 0 °C restricts the conformational mobility of the ligand framework, enhancing enantiodiscrimination during the radical rebound step[8].

-

Workup: Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Stereoconvergent Negishi Cross-Coupling

Objective: Coupling of racemic propargylic carbonates with alkylzinc reagents[6].

Causality of Reagents:

-

(R,R)-PyBox (12 mol%): This tridentate ligand provides a rigid C2-symmetric pocket that effectively discriminates the enantiotopic faces of the intermediate radical, converting a racemic starting material into a single enantiomer[5].

Step-by-Step Methodology:

-

Complexation: In a glovebox, dissolve NiBr₂·diglyme (10 mol%) and (R,R)-PyBox (12 mol%) in anhydrous DMA (1.5 mL). Stir for 20 minutes until a homogenous solution forms.

-

Electrophile Addition: Add the racemic propargylic carbonate (1.0 equiv) to the catalyst solution.

-

Nucleophile Addition: Cool the mixture to -20 °C. Slowly add the alkylzinc halide solution (1.5 equiv) dropwise over 10 minutes. Causality: Dropwise addition prevents the transient buildup of the organozinc reagent, minimizing undesired homocoupling side reactions[5].

-

Reaction & Workup: Stir at -20 °C for 16 hours. Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

Step-by-step workflow for anaerobic Ni-catalyzed enantioselective cross-coupling.

Troubleshooting & Optimization

When developing or scaling these protocols, researchers may encounter specific failure modes. Understanding the causality behind these issues is critical for rapid optimization.

-

Loss of Enantioselectivity (ee < 50%):

-

Cause: Background achiral catalysis or ligand oxidation.

-

Solution: Ensure strict anaerobic conditions. Self-Validation: Run a control reaction without the chiral ligand; if the product forms rapidly, background achiral catalysis is occurring, indicating that the pre-complexation time must be extended[2].

-

-

Incomplete Conversion in Reductive Couplings:

-

Cause: Passivation of the Mn or Zn reductant surface.

-

Solution: Activate the metal powder prior to use by washing with dilute HCl, rinsing with water/ethanol/ether, and drying under high vacuum. Alternatively, add a catalytic amount of TMSCl or I₂ directly to the reaction mixture to etch the metal surface in situ[10].

-

-

Transitioning to Electrochemistry:

References

-

Benchchem. "Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis." Benchchem. 3

-

Accounts of Chemical Research. "Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis." ACS Publications. 1

-

CCS Chemistry. "Nickel-Catalyzed Enantioselective Desymmetrizing Aza-Heck Cyclization of Oxime Esters." Chinese Chemical Society. 9

-

Chim.it. "Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives." Chim.it.

-

Organic Chemistry Portal. "Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs." Organic Chemistry Portal. 5

-

PMC. "Nickel-Catalyzed Enantioselective Cross-Couplings of Racemic Secondary Electrophiles that Bear an Oxygen Leaving Group." NIH. 6

-

NIH. "Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling." NIH. 10

-

Wisc.edu. "Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights." University of Wisconsin–Madison. 2

-

CCS Chemistry. "Recent Advances on Nickel-Catalyzed Electrochemical Couplings." Chinese Chemical Society. 7

-

ResearchGate. "Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis." ResearchGate. 4

-

MDPI. "Recent Advances in Asymmetric Catalytic Electrosynthesis." MDPI. 8

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]

- 6. Nickel-Catalyzed Enantioselective Cross-Couplings of Racemic Secondary Electrophiles that Bear an Oxygen Leaving Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Recent Advances in Asymmetric Catalytic Electrosynthesis [mdpi.com]

- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 10. Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Asymmetric C-H Functionalization Using Chiral Pyridine-Containing Ligands

This guide is structured as a high-level technical dossier for senior researchers. It prioritizes mechanistic causality, actionable protocols, and data-driven optimization strategies over generic descriptions.

Executive Summary & Strategic Rationale

The direct, enantioselective functionalization of C–H bonds represents a paradigm shift in retrosynthetic logic, allowing the installation of chirality onto achiral scaffolds without pre-functionalization. While carboxylic acids (MPAAs) have dominated the field, chiral pyridine-containing ligands —specifically Pyridine-Oxazolines (Pyrox) and Axially Chiral Bipyridines —have emerged as the superior class for challenging substrates requiring distinct steric modulation and electronic tuning.

Why Pyridine Ligands?

-

Hemilability: The pyridine nitrogen offers a "soft" coordination site that can dissociate or slip to accommodate substrate binding or reductive elimination, while maintaining a robust chelate effect.

-

Electronic "Push-Pull": In Pyrox ligands, the electron-rich oxazoline acts as a strong

-donor (stabilizing high-valent Pd(IV)), while the pyridine can accept -

Bite Angle Control: The rigid backbone of pyridine-based ligands imposes a specific bite angle that is critical for distinguishing between enantiotopic C–H bonds.

Ligand Architecture & Selection Matrix

The choice of ligand is not arbitrary; it must match the metal center and the C–H bond type (sp

The Pyridine Ligand Library

| Ligand Class | Structure Features | Primary Metal | Target Transformation | Key Mechanism |

| Pyrox (Pyridine-Oxazoline) | C1-symmetric; modular oxazoline ring (steric bulk). | Pd(II) | C(sp | Concerted Metalation-Deprotonation (CMD) |

| Axially Chiral Bipyridine | C2-symmetric; restricted rotation via substituents at 3,3'-positions. | Pd(II), Ni(0) | C(sp | Oxidative Addition / Reductive Elimination |

| Pyridine-Hydrazone | N,N-bidentate; tunable electronics via hydrazone moiety. | Ir(III) | C–H Borylation | Outer-sphere / Steric-directed |

| N,B-Bidentate Pyridine | Pyridine + Boron Lewis acid moiety. | Ir(III) | Enantioselective Borylation | Cooperative Lewis Acid/Base activation |

Decision Tree for Ligand Selection

Figure 1: Strategic decision tree for selecting the appropriate chiral pyridine ligand based on substrate hybridization and reaction type.

Mechanistic Insight: The Pd(II)-Pyrox Cycle[1]

Understanding the failure points in the catalytic cycle is crucial for troubleshooting. The reaction typically proceeds via a Pd(II)/Pd(IV) cycle.

Critical Step: Enantiodetermining C–H Cleavage In the Pyrox-Pd system, the C–H activation step is often the turnover-limiting and enantiodetermining step. The Pyrox ligand creates a chiral pocket. As the substrate approaches, the steric bulk of the oxazoline ring forces the substrate to orient in a specific way to minimize steric clash, leading to selective cleavage of one enantiotopic C–H bond over the other.

Figure 2: Catalytic cycle for Pd(II)-catalyzed C–H arylation using Pyrox ligands. The red node (CMD) highlights the step where chirality is imprinted.

Standard Operating Protocols (SOPs)

Protocol A: Pd(II)-Catalyzed Enantioselective C(sp )–H Arylation

Application: Functionalization of cyclopropanes or aliphatic amides using Pyrox ligands.

Reagents:

-

Catalyst: Pd(OAc)

(10 mol%) -

Ligand: (S)-tBu-Pyrox (20 mol%) (Ensure 2:1 L:M ratio for stability)

-

Oxidant/Additive: Ag

CO -

Base: K

HPO -

Solvent: t-Amyl Alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol) – Crucial for CMD mechanism.

Step-by-Step Procedure:

-

Ligand Complexation (Self-Validating Step):

-

In a glovebox or under Ar, weigh Pd(OAc)

(2.24 mg, 0.01 mmol) and (S)-tBu-Pyrox (4.0 mg, 0.02 mmol) into a 4 mL vial. -

Add 0.5 mL of solvent (t-AmOH). Stir at room temperature for 15 minutes.

-

Checkpoint: The solution should turn from orange-brown to a clear, distinct yellow/orange. If precipitate remains or color is dark black, the complexation failed (likely wet solvent or impure ligand).

-

-

Reaction Assembly:

-

Add the substrate (0.1 mmol), Aryl Iodide (0.15 mmol), Ag

CO -

Seal with a Teflon-lined cap.

-

-

Execution:

-

Heat the reaction block to 100 °C. Stir vigorously (1000 rpm).

-

Run for 18–24 hours.

-

-

Workup & Analysis:

-

Cool to RT. Filter through a short pad of Celite (elute with DCM).

-

Concentrate and analyze crude NMR (use 1,3,5-trimethoxybenzene as internal standard).

-

Purify via silica gel chromatography. Determine ee% via Chiral HPLC.

-

Causality Note: The use of Ag(I) salts is mandatory when using Aryl Iodides to sequester the iodide as AgI. Iodide is a catalyst poison for Pd(II) C–H activation as it binds too strongly to the Pd center, preventing coordination of the acetate base required for the CMD step.

Protocol B: Ir-Catalyzed Enantioselective C–H Borylation

Application: Asymmetric borylation of diarylmethylamines or similar prochiral substrates using Chiral Pyridine-N,B ligands .[1]

Reagents:

-

Precatalyst: [Ir(OMe)(cod)]

(1.5 mol%) -

Ligand: Chiral Pyridine-N,B ligand (3.3 mol%)

-

Boron Source: B

pin -

Solvent: THF or MTBE (anhydrous)

Step-by-Step Procedure:

-

Active Catalyst Generation:

-

Substrate Addition:

-

Add the substrate (0.2 mmol) dissolved in THF (0.5 mL).

-

Seal the vial.[4]

-

-

Execution:

-

Heat to 60–80 °C (substrate dependent).

-

Monitor by GC-MS. Borylation is often faster than arylation; check at 4 hours.

-

-

Workup:

-

Cool to RT. Evaporate solvent.[4]

-

Critical: Pinacol boronate esters can be unstable on silica. Perform a rapid filtration or oxidize directly to the alcohol (using NaBO

) for ee% determination if the boronate is unstable.

-

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning (Iodide inhibition) | Increase Ag(I) loading; Switch to Aryl Triflate (does not require Ag). |

| Low Enantioselectivity | Ligand Dissociation | Increase Ligand:Metal ratio to 2.5:1. Lower temperature (80 °C). |

| Background Reaction | Non-ligated Pd activity | Ensure Ligand is added before Pd source. Use a more hindered base. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Add 10-20 mol% Benzoquinone (oxidant stabilizer). Switch solvent to HFIP. |

References

-

Ligand-Accelerated C-H Activation (MPAA mechanism)

- Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activ

-

Source:

-

Chiral Pyridine Ligands for Ir-Borylation

- Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Boryl

-

Source:

-

Pyrox Ligand Renaissance

-

General Review on Pyridine Ligands

- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C

-

Source:

-

Iridium-Catalyzed Borylation Review

- Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.

-

Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [mdpi.com]

- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Enantioselective Synthesis of Amines via Asymmetric Brønsted Acid Catalysis

Introduction: The Organocatalytic Shift

The synthesis of chiral amines is a cornerstone of pharmaceutical development, with over 40% of small-molecule drugs containing this structural motif (e.g., Sitagliptin, Tamsulosin).[1] Historically, transition-metal catalysis (Ir, Rh, Ru) dominated this field.[1] However, the requirement for rigorous metal scavenging and the cost of noble metals have driven a shift toward Organocatalysis , specifically using Chiral Brønsted Acids.[1]

This guide focuses on BINOL-derived Chiral Phosphoric Acids (CPAs) . Unlike traditional Lewis acids, CPAs operate via a "Contact Ion Pair" mechanism.[1] The catalyst protonates the imine (activating the electrophile) while the chiral conjugate base remains tightly associated, directing the stereochemistry of the incoming nucleophile via steric interlocking.

Key Advantages[1][2][3]

-

Metal-Free: Eliminates trace metal impurities (ppm level) in API synthesis.

-

Robustness: CPAs are generally air- and moisture-tolerant compared to Lewis acids.

-

Tunability: The 3,3'-substituents on the BINOL backbone (e.g., TRIP, TIP-TRIP) allow precise steric tuning to match substrate size.[1]

Mechanistic Principles

Understanding the bifunctional nature of CPAs is critical for troubleshooting low enantioselectivity (ee). The catalyst does not merely protonate the substrate; it acts as a bifunctional scaffold.

The Dual-Activation Model[4]

-

Electrophile Activation: The acidic proton (P-OH) hydrogen-bonds to the imine nitrogen.

-

Nucleophile Orientation: The phosphoryl oxygen (P=O) often acts as a Lewis base, anchoring the nucleophile (if it has acidic protons) or the chiral pocket sterically blocks one face of the imine.

Caption: Workflow of the Contact Ion Pair mechanism. The CPA acts as a template, holding the activated imine and nucleophile in a rigid chiral environment.

Application Protocol 1: Transfer Hydrogenation of Ketimines

Target: Enantioselective reduction of ketimines to secondary amines. Primary Reference: Based on the pioneering work of Rueping et al. [1] and List et al. [2].[2]

Materials

-

Substrate: N-Aryl ketimine (e.g., derived from acetophenone and p-anisidine).[1]

-

Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).[1][3][4]

-

Reductant: Hantzsch Ester (HEH).[1]

-

Solvent: Toluene (Anhydrous).[1]

Step-by-Step Protocol

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

-

Charging: Add the N-aryl ketimine (0.2 mmol, 1.0 equiv) and (R)-TRIP catalyst (0.01 mmol, 5 mol%).

-

Solvation: Add anhydrous Toluene (2.0 mL) to achieve a 0.1 M concentration. Stir at 60°C for 10 minutes to ensure complete catalyst solubilization and imine activation.

-